2-(Diphenylphosphoryl)-4-methoxy-3-methylpentan-3-ol
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Overview
Description
2-(Diphenylphosphoryl)-4-methoxy-3-methylpentan-3-ol is an organic compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphoryl)-4-methoxy-3-methylpentan-3-ol typically involves the reaction of diphenylphosphoryl chloride with a suitable alcohol under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These methods could include the use of continuous flow reactors and automated purification systems to enhance yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylphosphoryl)-4-methoxy-3-methylpentan-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diphenylphosphoryl ketones, while reduction can produce diphenylphosphine derivatives.
Scientific Research Applications
2-(Diphenylphosphoryl)-4-methoxy-3-methylpentan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine oxides and related compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 2-(Diphenylphosphoryl)-4-methoxy-3-methylpentan-3-ol involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form strong bonds with nucleophilic sites on proteins, leading to changes in their activity and function. This interaction can modulate various biochemical pathways, making the compound a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- **2-(Diphenylphosphoryl)-4-ethylphenoxy)methyl)diphenylphosphine oxide
- Di-(2-ethylhexyl)phosphoric acid (DEHPA)
- 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester (PC88A)
- Bis-(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272)
Uniqueness
2-(Diphenylphosphoryl)-4-methoxy-3-methylpentan-3-ol is unique due to its specific structural features, such as the presence of both a methoxy group and a phosphoryl group. These features confer distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
CAS No. |
69930-76-3 |
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Molecular Formula |
C19H25O3P |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-diphenylphosphoryl-4-methoxy-3-methylpentan-3-ol |
InChI |
InChI=1S/C19H25O3P/c1-15(22-4)19(3,20)16(2)23(21,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-16,20H,1-4H3 |
InChI Key |
SLWNVKKDCVIBFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2)O)OC |
Origin of Product |
United States |
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